N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide
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Overview
Description
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide is a synthetic organic compound with the molecular formula C11H19N3O2 This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of N2-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3,5-dimethyl-1,2-oxazole with butylamine and glycine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N2-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide can be compared with other similar compounds, such as:
N-tert-Butyl-3,5-dimethylaniline: This compound has a similar structure but lacks the glycinamide moiety.
Musk ketone: Another compound with a similar aromatic structure but different functional groups.
Pyrazine derivatives: These compounds share the heterocyclic ring structure but differ in their specific substituents.
The uniqueness of N2-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(butylamino)-N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-6-12-7-10(15)13-11-8(2)14-16-9(11)3/h12H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
CTRYYNSDHRORMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)NC1=C(ON=C1C)C |
Origin of Product |
United States |
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